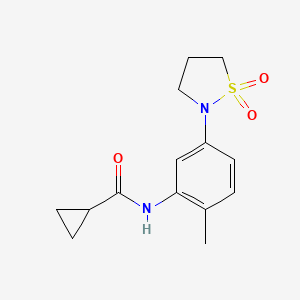

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is an organic compound that belongs to the class of organoheterocyclic compounds It contains a phenyl group substituted with a cyclopropanecarboxamide moiety and an isothiazolidine ring with a dioxido functional group

Méthodes De Préparation

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and a base under controlled conditions.

Introduction of the cyclopropanecarboxamide group: This step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as temperature and solvent choice.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Applications De Recherche Scientifique

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparaison Avec Des Composés Similaires

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound has a similar isothiazolidine ring but differs in the substitution pattern on the phenyl ring and the presence of an indazole moiety.

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide: This compound has a methoxy group instead of a methyl group on the phenyl ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopropanecarboxamide and isothiazolidine moieties, which contribute to its distinct chemical and biological properties.

Activité Biologique

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Cyclin-dependent kinase 2 (CDK2). This enzyme plays a critical role in cell cycle regulation, making this compound a candidate for further research in cancer therapeutics and other diseases associated with cell proliferation.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Isothiazolidine ring : Provides specific reactivity and biological interactions.

- Cyclopropanecarboxamide moiety : Contributes to the compound's pharmacological properties.

- Methylphenyl substitution : Influences the compound's interaction with biological targets.

Target Enzyme

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . Inhibition of CDK2 disrupts normal cell cycle progression, which can potentially lead to apoptosis in cancer cells.

Mode of Action

The compound acts by:

- Inhibiting CDK2 activity : This results in the arrest of the cell cycle at the G1/S transition, thereby preventing further cellular division.

- Impacting biochemical pathways : By targeting CDK2, the compound may influence various signaling pathways involved in cell growth and survival.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : How well the compound is absorbed into the bloodstream.

- Distribution : The extent to which it disperses throughout the body.

- Metabolism : How it is broken down by the body, particularly by liver enzymes.

- Excretion : The rate at which it is eliminated from the body.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds targeting CDK2 can exhibit significant anticancer effects. For instance:

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to decreased viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Target |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | CDK2 |

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide | Similar | Anticancer | CDK2 |

| Other Isothiazolidine Derivatives | Varies | Varies | Various |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce potential side effects. For instance:

- Synthesis and Evaluation : A study evaluated various derivatives for their CDK inhibition potency and found that modifications to the phenyl group significantly affected activity levels.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating tumors, showing promising results in tumor regression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidin-2-yl moiety. A common approach includes coupling 5-amino-2-methylphenyl intermediates with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Subsequent oxidation of the isothiazolidine ring using hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide group. Key factors include temperature control to prevent side reactions (e.g., over-oxidation) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm the cyclopropane ring (δ ~1.0–2.0 ppm for protons) and aromatic substitution patterns.

- IR Spectroscopy : Detects the carbonyl (C=O) stretch (~1650–1700 cm−1) and sulfone (S=O) vibrations (~1150–1300 cm−1).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95%) and identifies byproducts .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design in biological assays?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic aromatic and cyclopropane groups. Aqueous solubility is limited (<1 mg/mL), necessitating DMSO stock solutions for in vitro assays. Solubility can be estimated via logP calculations (predicted ~2.5–3.5 using software like MarvinSketch). For in vivo studies, formulations with surfactants (e.g., Tween-80) or cyclodextrins are recommended .

Advanced Research Questions

Q. How can researchers optimize the cyclopropane ring formation during synthesis to minimize byproducts?

- Methodology :

- Reagent Selection : Use cyclopropanecarbonyl chloride with slow addition to avoid exothermic side reactions.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Temperature Control : Maintain reaction temperatures below 10°C during coupling.

- Byproduct Analysis : Monitor via TLC or HPLC; common byproducts include unreacted amine or hydrolyzed carbonyl derivatives .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites influencing in vivo outcomes.

- Dose-Response Calibration : Adjust dosing regimens to account for differences in compound clearance rates .

Q. How should contradictory results from enzyme inhibition assays be analyzed to determine the compound's mechanism of action?

- Methodology :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Cross-Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Structural Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes like COX-2 or VEGFR .

Q. What computational methods aid in predicting the binding affinity of this compound with target proteins?

- Methodology :

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time.

- QSAR Modeling : Corrogate substituent effects (e.g., sulfone group electronegativity) with bioactivity data.

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific functional groups .

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-3-6-12(16-7-2-8-20(16,18)19)9-13(10)15-14(17)11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLDGPVUZRQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.